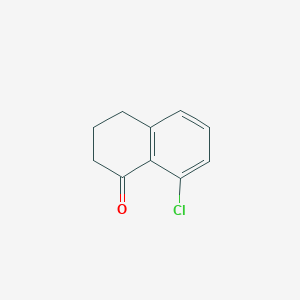

![molecular formula C7H5FN2O B1589354 7-Fluorobenzo[d]isoxazol-3-amine CAS No. 268734-39-0](/img/structure/B1589354.png)

7-Fluorobenzo[d]isoxazol-3-amine

Descripción general

Descripción

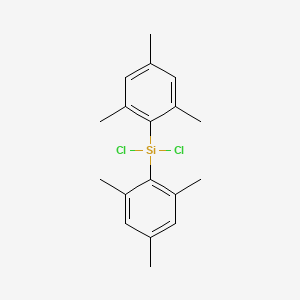

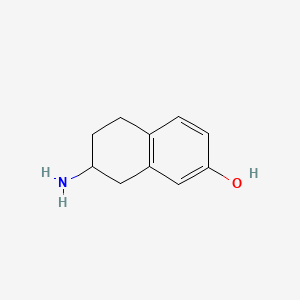

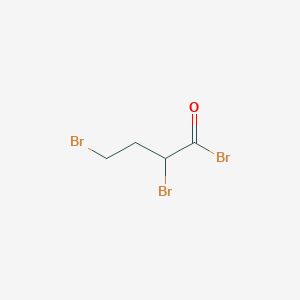

7-Fluorobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It is an off-white solid with a molecular weight of 152.13 . The compound is stored at temperatures between 0-5°C .

Synthesis Analysis

Isoxazole synthesis typically involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .Molecular Structure Analysis

The InChI code for 7-Fluorobenzo[d]isoxazol-3-amine is 1S/C7H5FN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) . This indicates the presence of a five-membered heterocyclic moiety in the compound .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

7-Fluorobenzo[d]isoxazol-3-amine is an off-white solid . It has a molecular weight of 152.13 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

7-Fluorobenzo[d]isoxazol-3-amine has been studied for its applications in asymmetric synthesis. For example, Li, Lin, and Du (2019) developed an organocatalytic asymmetric Mannich reaction with dibenzo[b,f][1,4]oxazepines, producing various cyclic amines that include chiral tetrasubstituted C‒F stereocenters (Li, Lin, & Du, 2019).

Catalysis and Fluoroalkylation

The molecule has been a part of studies focusing on fluoroalkylation, particularly in the synthesis of isoxazoles. Snieckus and Perera (2018) reported on a copper-catalyzed synthesis method for fluoroalkylated isoxazoles, which demonstrates the significance of adding fluoroalkyl groups to heteroaromatics for enhancing their therapeutic properties (Snieckus & Perera, 2018).

Anti-inflammatory Activity

A study by Sun et al. (2019) on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives indicated potential anti-inflammatory properties. They synthesized two derivatives and found enhanced solubilities and inhibitory effects on LPS-induced NO secretion (Sun, Gao, Wang, & Hou, 2019).

Antitumor Activity

Hamama, Ibrahim, and Zoorob (2017) conducted a study on novel isoxazole derivatives, including some synthesized from 5-amino-3-methylisoxazole, and demonstrated their antitumor activity, comparing favorably with 5-fluorouracil in certain aspects (Hamama, Ibrahim, & Zoorob, 2017).

Structural Analysis and Antimicrobial Activity

Research by Prasad et al. (2018) on the synthesis and structural analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone showed its potential in antiproliferative activity, highlighting the stability of the molecule through intermolecular interactions (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Green Chemistry in Azo Dye Synthesis

A study on azo dyes by Banpurkar, Wazalwar, and Perdih (2018) involved the synthesis of isoxazol-5-ones, which includes a derivative with a 4-fluorophenylazo group. This research contributed to green chemistry practices and demonstrated antimicrobial activity against specific bacterial strains (Banpurkar, Wazalwar, & Perdih, 2018).

Safety And Hazards

Direcciones Futuras

The future directions for 7-Fluorobenzo[d]isoxazol-3-amine and similar compounds involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Propiedades

IUPAC Name |

7-fluoro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKARZTWPNMKZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440963 | |

| Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzo[d]isoxazol-3-amine | |

CAS RN |

268734-39-0 | |

| Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)